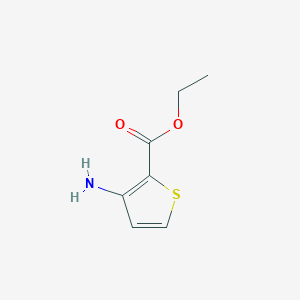

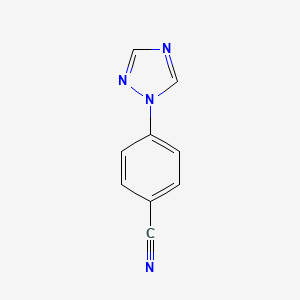

H-D-Pro-Phe-Arg-chloromethylketone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: En química, D-Pro-Phe-Arg-clorometilcetona se utiliza como una herramienta para estudiar la cinética y la inhibición enzimática .

Biología: En biología, se utiliza para investigar el papel del factor de coagulación XII y la calicreína plasmática en varios procesos fisiológicos y patológicos .

Medicina: En medicina, este compuesto se está explorando por sus posibles aplicaciones terapéuticas en afecciones relacionadas con la trombosis y la inflamación .

Industria: En la industria, D-Pro-Phe-Arg-clorometilcetona se utiliza en el desarrollo de ensayos de diagnóstico y como estándar en procesos de control de calidad .

Mecanismo De Acción

Mecanismo: D-Pro-Phe-Arg-clorometilcetona ejerce sus efectos uniéndose irreversiblemente al sitio activo del factor de coagulación XII y la calicreína plasmática . Esta unión evita que las enzimas interactúen con sus sustratos naturales, inhibiendo así su actividad .

Objetivos moleculares y vías: Los objetivos moleculares primarios de D-Pro-Phe-Arg-clorometilcetona son el factor de coagulación XII y la calicreína plasmática . La inhibición de estas enzimas interrumpe la cascada de coagulación y el sistema calicreína-cinina, lo que lleva a una reducción de la trombosis y la inflamación .

Análisis Bioquímico

Biochemical Properties

H-D-Pro-Phe-Arg-chloromethylketone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit coagulation factor XII and plasma kallikrein . The nature of these interactions is primarily inhibitory, leading to the suppression of the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory action on certain enzymes. By inhibiting thrombin, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. As an irreversible inhibitor, it forms a stable complex with the enzyme, thereby preventing the enzyme from interacting with its natural substrate .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción normalmente implican el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento como carbodiimidas .

Métodos de producción industrial: Los métodos de producción industrial de D-Pro-Phe-Arg-clorometilcetona son similares a la síntesis de laboratorio, pero a mayor escala. Esto implica el uso de sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: D-Pro-Phe-Arg-clorometilcetona principalmente se somete a reacciones de sustitución debido a la presencia del grupo clorometilcetona .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y tioles . Las reacciones normalmente se llevan a cabo en condiciones suaves para evitar la degradación del esqueleto peptídico .

Productos principales: Los productos principales formados a partir de estas reacciones son derivados sustituidos del compuesto original, donde el átomo de cloro es reemplazado por el nucleófilo .

Comparación Con Compuestos Similares

Compuestos similares:

D-Fenilalanil-L-prolil-L-arginina clorometilcetona: Otro inhibidor peptídico con efectos inhibitorios similares sobre los factores de coagulación.

H-D-Pro-Phe-Arg-clorometilcetona: Una variante con una estructura y función similares.

Singularidad: D-Pro-Phe-Arg-clorometilcetona es único debido a su inhibición específica tanto del factor de coagulación XII como de la calicreína plasmática, lo que lo convierte en una herramienta valiosa para estudiar la interacción entre la trombosis y la inflamación .

Propiedades

IUPAC Name |

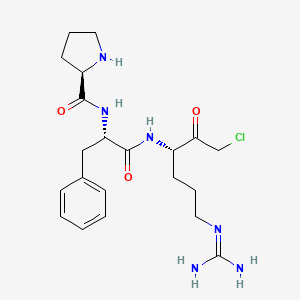

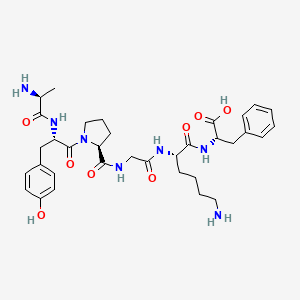

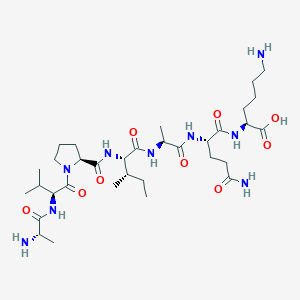

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCRRLVJBLDSLL-BBWFWOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440219 | |

| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88546-74-1 | |

| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?

A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []

Q2: What is the significance of the research findings on this compound in Salmonella infection?

A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)